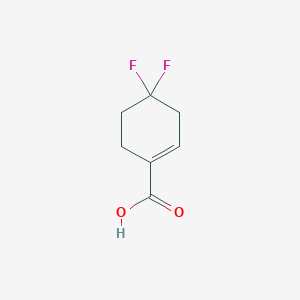

4,4-Difluorocyclohex-1-ene-1-carboxylic acid

Übersicht

Beschreibung

“4,4-Difluorocyclohex-1-ene-1-carboxylic acid” is a chemical compound with the CAS Number: 1379194-22-5 . It has a molecular weight of 162.14 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

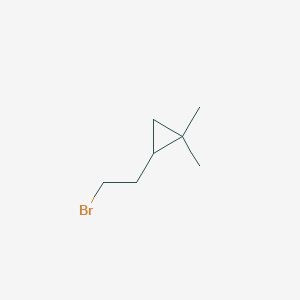

The IUPAC name for this compound is 4,4-difluoro-1-cyclohexene-1-carboxylic acid . The InChI code for this compound is 1S/C7H8F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h1H,2-4H2,(H,10,11) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

4,4-Difluorocyclohex-1-ene-1-carboxylic acid and its derivatives have been explored extensively in the field of organic synthesis and drug discovery. Mykhailiuk et al. (2013) highlighted the synthesis of 1-Amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue of pharmacologically relevant 1-aminocyclohexanecarboxylic acid, examining its conformation, lipophilicity, acidity, and fluorescent properties, suggesting various practical applications for the synthesized compound (Mykhailiuk et al., 2013). Grellepois et al. (2012) reported on the synthesis and applications of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters, describing them as promising new trifluoromethylated cyclic building blocks useful in generating difunctional trifluoromethylcyclopentane derivatives (Grellepois et al., 2012).

Environmental Degradation and Metabolic Processes

Notably, studies have also focused on the degradation pathways and environmental implications of fluorinated compounds. Ellis et al. (2004) discussed the degradation of fluorotelomer alcohols, proposing them as a likely atmospheric source of persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs), which are of significant environmental concern (Ellis et al., 2004). In a different context, Elshahed et al. (2001) explored the metabolism of cyclohex-1-ene carboxylate by "Syntrophus aciditrophicus" in cocultures, shedding light on the metabolic pathways and the production of various metabolites during the growth process (Elshahed et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4,4-difluorocyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h1H,2-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUZIKGCIQPEFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610661.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2610668.png)

![2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B2610670.png)

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2610671.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2610681.png)

![N-(2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2610684.png)